6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate
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Overview
Description
6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate is a synthetic corticosteroid used primarily for its anti-inflammatory and immunosuppressive properties. This compound is known for its efficacy in treating various skin conditions and is often found in topical formulations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate involves multiple steps. One common method starts with 11alpha,17alpha,21-trihydroxy-pregna-4-ene-3,20-dione. This compound undergoes acetylation at the 21-hydroxy position, followed by sulfonylation at the 11-hydroxy position, leading to the formation of a 9(11)-double bond . Subsequent steps include acetylation at the 17-hydroxy position, fluorination at the 6beta position, and hydrolysis to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography and crystallization to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert ketones back to hydroxyl groups.
Substitution: Halogenation reactions, particularly fluorination, are common in the synthesis of this compound.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl chloride for acetylation, sulfonyl chlorides for sulfonylation, and hydrogen fluoride for fluorination. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound. These intermediates often possess similar structural features, such as double bonds and hydroxyl groups, which are essential for the biological activity of the final product .
Scientific Research Applications
6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the development and validation of analytical methods.
Biology: Studied for its effects on cellular processes, particularly in inflammation and immune response.
Medicine: Widely used in dermatology for the treatment of inflammatory skin conditions such as eczema and psoriasis.
Industry: Employed in the formulation of topical creams and ointments due to its stability and efficacy.
Mechanism of Action
The mechanism of action of 6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate involves binding to glucocorticoid receptors in the cytoplasm. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the transcription of anti-inflammatory genes and suppresses the expression of pro-inflammatory genes . The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
Similar Compounds
Flumetasone: Another synthetic corticosteroid with similar anti-inflammatory properties.
Diflorasone: Known for its potent anti-inflammatory effects and used in similar dermatological applications.
Uniqueness
6alpha,9-Difluoro-11beta-hydroxy-16alpha,17-[isopropylidenebis(oxy)]pregna-1,4-diene-3,20-dione 21-propionate is unique due to its specific fluorination pattern, which enhances its stability and potency compared to other corticosteroids . This unique structure allows for more effective binding to glucocorticoid receptors, resulting in enhanced therapeutic effects .
Properties
IUPAC Name |
[2-(12,19-difluoro-11-hydroxy-6,6,9,13-tetramethyl-16-oxo-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl)-2-oxoethyl] propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H34F2O7/c1-6-22(33)34-13-20(32)27-21(35-23(2,3)36-27)11-15-16-10-18(28)17-9-14(30)7-8-24(17,4)26(16,29)19(31)12-25(15,27)5/h7-9,15-16,18-19,21,31H,6,10-13H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOIMZIXNXGQOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)C12C(CC3C1(CC(C4(C3CC(C5=CC(=O)C=CC54C)F)F)O)C)OC(O2)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H34F2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10866694 |
Source
|
Record name | 2-(4b,12-Difluoro-5-hydroxy-4a,6a,8,8-tetramethyl-2-oxo-2,4a,4b,5,6,6a,9a,10,10a,10b,11,12-dodecahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-oxoethyl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10866694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
508.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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